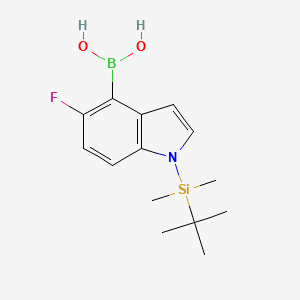

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid

CAS No.: 1093066-72-8

Cat. No.: VC2693835

Molecular Formula: C14H21BFNO2Si

Molecular Weight: 293.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093066-72-8 |

|---|---|

| Molecular Formula | C14H21BFNO2Si |

| Molecular Weight | 293.22 g/mol |

| IUPAC Name | [1-[tert-butyl(dimethyl)silyl]-5-fluoroindol-4-yl]boronic acid |

| Standard InChI | InChI=1S/C14H21BFNO2Si/c1-14(2,3)20(4,5)17-9-8-10-12(17)7-6-11(16)13(10)15(18)19/h6-9,18-19H,1-5H3 |

| Standard InChI Key | CQVAQTRJECVDQH-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=CC2=C1C=CN2[Si](C)(C)C(C)(C)C)F)(O)O |

| Canonical SMILES | B(C1=C(C=CC2=C1C=CN2[Si](C)(C)C(C)(C)C)F)(O)O |

Introduction

(1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl protecting group on the indole moiety. This compound is classified as an organoboron compound, which plays a crucial role in organic synthesis and medicinal chemistry due to its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura reactions. The presence of the fluorine atom enhances its reactivity and potential applications in pharmaceuticals.

Synthesis

The synthesis of (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid typically involves several steps, focusing on organic synthesis techniques. Databases such as Reaxys and SciFinder can provide comprehensive details on its synthesis and properties.

Cross-Coupling Reactions

This compound is primarily involved in cross-coupling reactions, such as Suzuki-Miyaura reactions, which are essential in forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid group allows it to react with various aryl halides or triflates in the presence of a palladium catalyst.

Pharmaceutical Applications

The fluorine atom in the compound enhances its reactivity and potential applications in pharmaceuticals. Organoboron compounds like (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid are critical in drug development due to their versatility in chemical reactions.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of this compound.

Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | C14H21BFNO2Si |

| Molecular Weight | 293.221 g/mol |

| CAS Number | 1093066-72-8 |

| Synthesis Method | Organic synthesis techniques |

Biological and Chemical Activities

While specific biological activities of (1-(tert-Butyldimethylsilyl)-5-fluoro-1H-indol-4-yl)boronic acid are not detailed, its role in cross-coupling reactions makes it a valuable intermediate in synthesizing compounds with potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume